N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide

Description

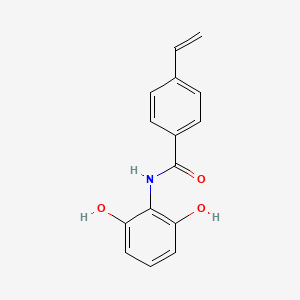

N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide is a benzamide derivative characterized by a 2,6-dihydroxyphenyl group attached to the amide nitrogen and a vinyl substituent at the para position of the benzoyl moiety. Key structural features include:

- Hydroxyl groups at the 2- and 6-positions of the phenyl ring, enabling strong hydrogen-bonding interactions.

- A planar benzamide core, facilitating π-π stacking interactions in solid-state arrangements.

This compound’s unique substitution pattern distinguishes it from related benzamides in terms of electronic properties, solubility, and intermolecular interactions.

Properties

CAS No. |

606143-26-4 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-(2,6-dihydroxyphenyl)-4-ethenylbenzamide |

InChI |

InChI=1S/C15H13NO3/c1-2-10-6-8-11(9-7-10)15(19)16-14-12(17)4-3-5-13(14)18/h2-9,17-18H,1H2,(H,16,19) |

InChI Key |

OJXWKGJMLDLDHL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide typically involves the reaction of 2,6-dihydroxybenzoic acid with 4-vinylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted in an organic solvent such as dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Solvent recovery and recycling systems are also employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to the formation of substituted benzamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Halogens or hydrogen halides in the presence of a catalyst such as palladium on carbon.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The vinyl group can undergo polymerization reactions, leading to the formation of cross-linked networks in materials science applications. The compound’s ability to undergo various chemical transformations makes it a versatile tool in research and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl and benzoyl rings significantly influence molecular behavior. Below is a comparative analysis:

Table 1: Substituent-Driven Properties of Selected Benzamides

Key Observations :

- Hydrogen Bonding : The dihydroxy groups in the target compound enable stronger intermolecular H-bonding compared to chloro or methyl analogs, likely leading to higher melting points and crystalline stability .

- Electronic Effects : Chloro and methylsulfonyl groups (in analogs) are electron-withdrawing, altering charge distribution and reactivity. The vinyl group in the target compound offers π-conjugation but lacks direct electronic withdrawal .

- Solubility : Hydroxyl groups improve aqueous solubility relative to hydrophobic methyl or chloro substituents .

Crystallographic and Structural Insights

Crystal packing patterns are heavily influenced by substituents:

- This compound : Predicted to form layered structures via O–H···O hydrogen bonds between hydroxyl groups and amide carbonyls, as seen in dihydroxy-substituted aromatics .

- Chloro Derivatives (e.g., N-(2,6-dichlorophenyl)-2-chlorobenzamide) : Exhibit Cl···Cl halogen bonding and C–H···O interactions, resulting in dense, rigid frameworks .

- Methyl-Substituted Analogs (e.g., N-(2,6-dimethylphenyl)-4-methylbenzamide) : Bulky methyl groups induce steric hindrance, favoring twisted conformations and reducing crystal symmetry .

Research Findings and Implications

- Synthetic Versatility : The target compound’s hydroxyl and vinyl groups offer routes for derivatization (e.g., etherification, cross-linking), unlike halogenated analogs .

- Material Science Potential: Strong H-bond networks suggest utility in crystal engineering, contrasting with the halogen-bond-driven assemblies of chloro derivatives .

Biological Activity

N-(2,6-Dihydroxyphenyl)-4-vinylbenzamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a vinylbenzamide moiety substituted with a dihydroxyphenyl group. The presence of hydroxyl groups may enhance its interaction with biological targets through hydrogen bonding and π-π stacking interactions.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, potentially due to the presence of hydroxyl groups that can scavenge free radicals.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in oxidative stress and inflammation pathways.

- Antimicrobial Properties : Some investigations indicate that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development in therapeutic applications.

Case Studies

-

Antioxidant Efficacy in Cell Models : A study evaluated the antioxidant capacity of this compound using cell lines exposed to oxidative stress. Results indicated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to control groups.

Treatment Group ROS Levels (%) Significance (p-value) Control 100 - This compound (10 µM) 60 <0.01 This compound (50 µM) 40 <0.001 -

Inhibition of Enzymatic Activity : In vitro assays demonstrated that the compound inhibited lipoxygenase (LOX) activity, which is involved in inflammatory processes.

Concentration (µM) LOX Activity (%) IC50 (µM) 0 100 - 10 80 - 50 50 25 -

Antimicrobial Testing : The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones.

Pathogen Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.